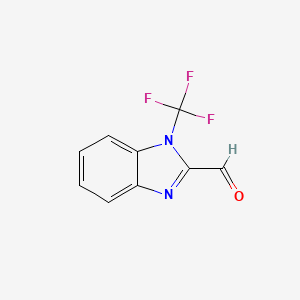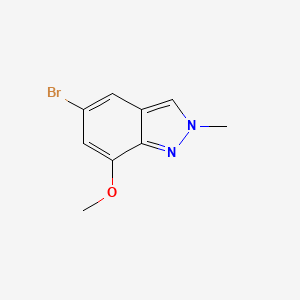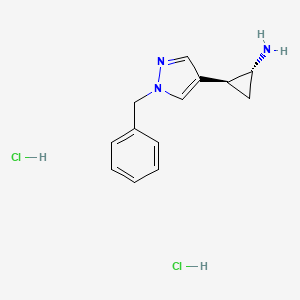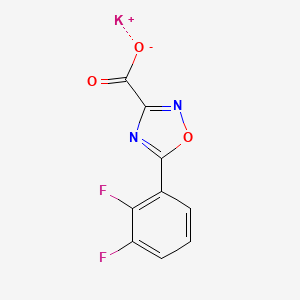![molecular formula C12H15Cl2N3 B6610617 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2866323-41-1](/img/structure/B6610617.png)
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with a phenyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 4-bromoacetophenone with pyrimidine-5-boronic acid in the presence of a palladium catalyst to form the intermediate 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-one. This intermediate is then reduced using sodium borohydride to yield 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetic acid, as well as catalysts such as palladium and platinum . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine: The base form of the compound without the dihydrochloride salt.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their CDK inhibitory activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit various biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways and its potential for diverse applications in scientific research .
Eigenschaften
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVSXCVIIHGLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
amine hydrochloride](/img/structure/B6610553.png)

![5-bromospiro[2.4]heptane](/img/structure/B6610560.png)
![6-tert-butyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6610569.png)

amine hydrochloride](/img/structure/B6610577.png)
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)


